N-(2-morpholin-4-ylethyl)-4-(2-phenylphenoxy)butan-1-amine;hydrochloride
Overview
Description
N-(2-morpholin-4-ylethyl)-4-(2-phenylphenoxy)butan-1-amine;hydrochloride is a complex organic compound known for its unique structure and diverse applications. This compound features a biphenyl group, a morpholine ring, and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethyl)-4-(2-phenylphenoxy)butan-1-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(2-biphenylyloxy)butylamine with 2-(4-morpholinyl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholin-4-ylethyl)-4-(2-phenylphenoxy)butan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or morpholine groups, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-morpholin-4-ylethyl)-4-(2-phenylphenoxy)butan-1-amine;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for developing new therapeutic agents, particularly in the field of neurology and oncology.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)-4-(2-phenylphenoxy)butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The amine group can also participate in protonation-deprotonation equilibria, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
[4-(2-biphenylyloxy)butyl]amine hydrochloride: Lacks the morpholine ring, making it less versatile in certain applications.
[2-(4-morpholinyl)ethyl]amine hydrochloride: Lacks the biphenyl group, reducing its potential for π-π interactions.
[4-(2-biphenylyloxy)butyl][2-(4-piperidinyl)ethyl]amine hydrochloride: Similar structure but with a piperidine ring instead of morpholine, which can alter its binding properties and reactivity.
Uniqueness
N-(2-morpholin-4-ylethyl)-4-(2-phenylphenoxy)butan-1-amine;hydrochloride stands out due to its combination of a biphenyl group, morpholine ring, and amine group. This unique structure allows for diverse chemical reactivity and broad applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(2-phenylphenoxy)butan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.ClH/c1-2-8-20(9-3-1)21-10-4-5-11-22(21)26-17-7-6-12-23-13-14-24-15-18-25-19-16-24;/h1-5,8-11,23H,6-7,12-19H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODSVLNGCYQDCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCCCCOC2=CC=CC=C2C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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